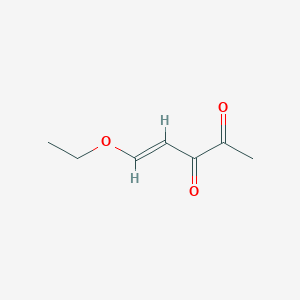
5-Ethoxypent-4-ene-2,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Ethoxypent-4-ene-2,3-dione is an organic compound with the molecular formula C7H10O3 It is a derivative of pent-4-ene-2,3-dione, where an ethoxy group is attached to the fifth carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethoxypent-4-ene-2,3-dione typically involves the reaction of ethyl vinyl ether with maleic anhydride under controlled conditions. The reaction is carried out in the presence of a catalyst, such as p-toluenesulfonic acid, and the mixture is heated to facilitate the formation of the desired product. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of efficient catalysts and optimized reaction conditions ensures the scalability of the synthesis. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
5-Ethoxypent-4-ene-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the dione to diols or other reduced forms.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce diols.
Applications De Recherche Scientifique
5-Ethoxypent-4-ene-2,3-dione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism by which 5-Ethoxypent-4-ene-2,3-dione exerts its effects involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with proteins, enzymes, or other biomolecules, affecting their function and activity. The specific pathways involved depend on the context of its use, such as in enzymatic reactions or drug development.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopent-4-ene-1,3-dione: A structurally similar compound with different reactivity and applications.
Spiro[5.5]undecane derivatives: Compounds with similar dione structures but different functional groups and stereochemistry.
1-Hydroxy-2-(alkylketo)-4,4,6,6-tetramethyl cyclohexen-3,5-diones: Analogous compounds with variations in the alkyl groups and ring structures.
Uniqueness
5-Ethoxypent-4-ene-2,3-dione is unique due to the presence of the ethoxy group, which imparts specific chemical properties and reactivity. This makes it a valuable compound for targeted applications in synthesis and research.
Propriétés
Formule moléculaire |
C7H10O3 |
|---|---|
Poids moléculaire |
142.15 g/mol |
Nom IUPAC |
(E)-5-ethoxypent-4-ene-2,3-dione |
InChI |
InChI=1S/C7H10O3/c1-3-10-5-4-7(9)6(2)8/h4-5H,3H2,1-2H3/b5-4+ |
Clé InChI |
SFFUUQIODMZCNR-SNAWJCMRSA-N |
SMILES isomérique |
CCO/C=C/C(=O)C(=O)C |
SMILES canonique |
CCOC=CC(=O)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




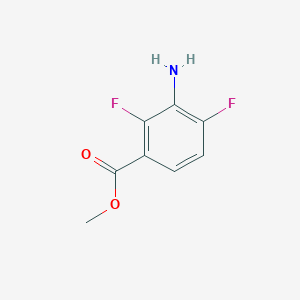
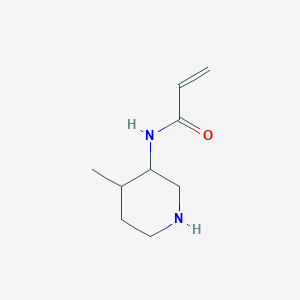
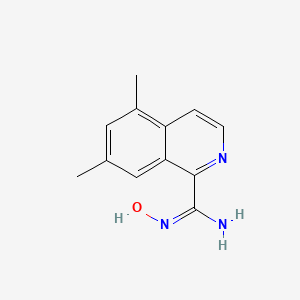

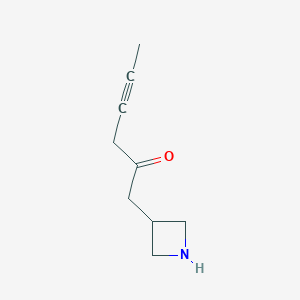
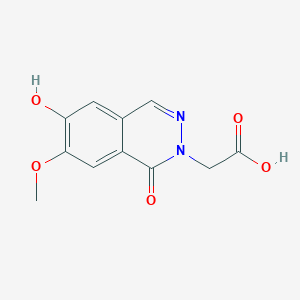

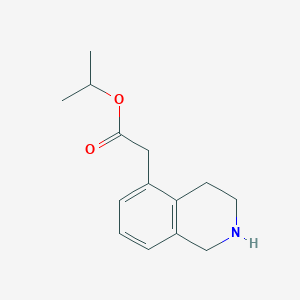


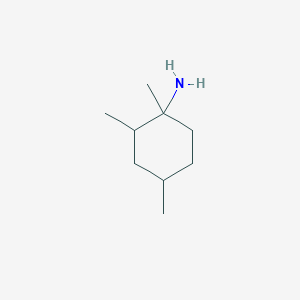
![(2S)-2-[3,5-Bis(methoxycarbonyl)-4-methylthiophene-2-sulfonamido]-3-phenylpropanoic acid](/img/structure/B13185015.png)
